![molecular formula C20H16ClN3S B2518202 2-(3-Chlorphenyl)-4-[(2-Methylbenzyl)thio]pyrazolo[1,5-a]pyrazin CAS No. 1207012-19-8](/img/structure/B2518202.png)

2-(3-Chlorphenyl)-4-[(2-Methylbenzyl)thio]pyrazolo[1,5-a]pyrazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

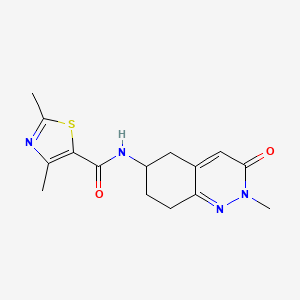

The compound "2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of chalcones with hydrazine or its derivatives. For example, the synthesis of various pyrazole analogues can be achieved by reacting chalcones with hydrazine hydrate in acetic acid . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was performed by a condensation/cyclisation reaction of a chalcone derivative with (3-chlorophenyl)hydrazine hydrochloride . These methods are efficient and can yield a variety of substituted pyrazoles with different functional groups, which can significantly affect their biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as UV, IR, NMR, and elemental analysis . Single-crystal X-ray diffraction studies provide detailed insights into the molecular conformation and crystal packing of these compounds . For instance, the crystal structure of a related pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These structural features can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on the substituents present on the pyrazole ring. The presence of reactive functional groups such as carboxylic acids or esters can lead to the formation of molecular adducts or cocrystals through hydrogen bonding . These interactions can be exploited to modify the physical properties of the compounds or to form new materials with desired characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chloro, methoxy, or nitro groups can alter these properties . Pyrazole derivatives have been reported to exhibit a range of biological activities, including ACE inhibitory, anti-inflammatory, antidepressant, antimicrobial, and antioxidant properties . These activities are often evaluated through various in vitro assays, and the results can guide the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

- Entzündungshemmende Mittel: Forscher haben das entzündungshemmende Potenzial dieser Verbindung aufgrund ihres einzigartigen Pyrazolo[1,5-a]pyrazin-Gerüsts untersucht. Es kann Entzündungspfade modulieren und als Leitstruktur für die Entwicklung neuer Medikamente dienen .

- Antitumoraktivität: Der Thio-substituierte Pyrazolo[1,5-a]pyrazin-Kern hat sich als vielversprechender Antitumorwirkstoff erwiesen. Wissenschaftler untersuchen seine zytotoxischen Wirkungen und möglichen Wirkmechanismen .

Medizinische Chemie und Wirkstoffentwicklung

Koordinationschemie und Katalyse

Wirkmechanismus

Target of Action

The primary target of 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine acts as an inhibitor of PI3Kγ . By inhibiting PI3Kγ, it prevents the activation of downstream signaling pathways that are critical for the proliferation and survival of certain types of cells .

Biochemical Pathways

The inhibition of PI3Kγ by 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine affects multiple biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3Kγ, the compound can disrupt these processes, potentially leading to the suppression of disease progression in conditions such as cancer .

Result of Action

The inhibition of PI3Kγ by 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can lead to a variety of molecular and cellular effects. For instance, it can result in the suppression of cell proliferation and survival, particularly in cells that are dependent on the PI3K/AKT/mTOR pathway . This can potentially lead to the suppression of disease progression in conditions such as cancer .

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3S/c1-14-5-2-3-6-16(14)13-25-20-19-12-18(23-24(19)10-9-22-20)15-7-4-8-17(21)11-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFIFSGPOKDZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)

![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)

![2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2518131.png)

![7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2518137.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)

![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)